molecular formula C23H23NO4 B11378289 N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-4-(prop-2-en-1-yloxy)benzamide

N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B11378289
M. Wt: 377.4 g/mol
InChI Key: QLQFNSLSZCZXIY-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-4-(prop-2-en-1-yloxy)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacologically active agents. This compound features a furan ring, a methoxybenzyl group, and a prop-2-en-1-yloxy group attached to a benzamide core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-4-(prop-2-en-1-yloxy)benzamide typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the furan-2-ylmethyl intermediate: This step might involve the reaction of furan with a suitable alkylating agent.

    Introduction of the 4-methoxybenzyl group: This could be achieved through a nucleophilic substitution reaction.

    Attachment of the prop-2-en-1-yloxy group: This step might involve an etherification reaction.

    Formation of the benzamide core: The final step could involve the reaction of the intermediate with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted benzamides

Scientific Research Applications

N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-4-(prop-2-en-1-yloxy)benzamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-4-(prop-2-en-1-yloxy)benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The furan and methoxybenzyl groups might play a role in binding to the target, while the benzamide core could be involved in the overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-4-hydroxybenzamide
  • N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-4-methoxybenzamide
  • N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-4-chlorobenzamide

Uniqueness

N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)-4-(prop-2-en-1-yloxy)benzamide is unique due to the presence of the prop-2-en-1-yloxy group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness could be reflected in its reactivity, binding affinity, and overall pharmacological profile.

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]-4-prop-2-enoxybenzamide

InChI

InChI=1S/C23H23NO4/c1-3-14-27-21-12-8-19(9-13-21)23(25)24(17-22-5-4-15-28-22)16-18-6-10-20(26-2)11-7-18/h3-13,15H,1,14,16-17H2,2H3

InChI Key

QLQFNSLSZCZXIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

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